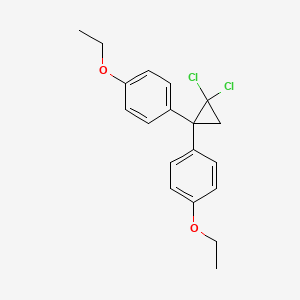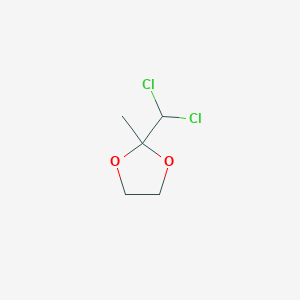![molecular formula C24H30N4O4 B11997141 3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997141.png)
3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tricyclo[3311~3,7~]dec-1-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique tricyclic structure and the presence of a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The initial step often includes the preparation of the tricyclic core, followed by the introduction of the pyrazole ring and the trimethoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[3.3.1.1~3,7~]decane: A simpler tricyclic compound with similar structural features.
Pyrazole derivatives: Compounds with a pyrazole ring that may have similar biological activities.
Trimethoxyphenyl compounds: Molecules containing the trimethoxyphenyl group, which can influence their chemical and biological properties.
Uniqueness
3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a tricyclic core, a pyrazole ring, and a trimethoxyphenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C24H30N4O4 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
5-(1-adamantyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C24H30N4O4/c1-30-19-9-21(32-3)20(31-2)7-17(19)13-25-28-23(29)18-8-22(27-26-18)24-10-14-4-15(11-24)6-16(5-14)12-24/h7-9,13-16H,4-6,10-12H2,1-3H3,(H,26,27)(H,28,29)/b25-13+ |
Clé InChI |
UDHXHWQUVAXLID-DHRITJCHSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-2-methyl-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11997064.png)


![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11997098.png)

![1H-Benzimidazole, 2-[5-chloro-2-(pentyloxy)phenyl]-](/img/structure/B11997114.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997134.png)
![6-(2-Fluorophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B11997160.png)
acetate](/img/structure/B11997171.png)
![2-(2,6-Dimethylphenyl)-5-[2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B11997173.png)
